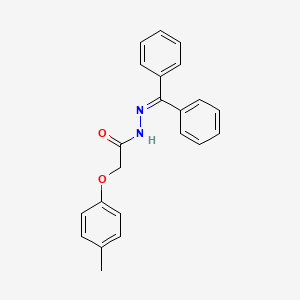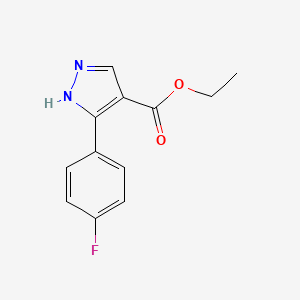
2-Azidoadamantane
Overview
Description
2-Azidoadamantane is an organic compound derived from adamantane, a polycyclic hydrocarbon with a diamond-like structure. The azido group (-N₃) attached to the adamantane framework imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Azidoadamantane can be synthesized through the reaction of adamantane with azidotrimethylsilane in the presence of a catalyst such as trifluoroacetic acid. The reaction typically occurs under mild conditions, yielding this compound with high purity .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and cost-effectiveness, often utilizing continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Azidoadamantane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles in the presence of alkynes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide and solvents such as dimethylformamide.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Cycloaddition: Copper(I) catalysts and alkynes in solvents like tetrahydrofuran.
Major Products Formed
Substitution: Various substituted adamantane derivatives.
Reduction: 2-Aminoadamantane.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
2-Azidoadamantane has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Employed in bioorthogonal chemistry for labeling biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for antiviral agents.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 2-Azidoadamantane involves the reactivity of the azido group. In biological systems, it can undergo bioorthogonal reactions, selectively labeling target molecules without interfering with native biochemical processes. The azido group can also participate in click chemistry, forming stable triazole linkages with alkynes .
Comparison with Similar Compounds
Similar Compounds
- 1-Azidoadamantane
- 3-Azidoadamantane
- Azidotrimethylsilane
Uniqueness
2-Azidoadamantane is unique due to its specific position of the azido group on the adamantane framework, which influences its reactivity and applications. Compared to 1-Azidoadamantane and 3-Azidoadamantane, this compound offers distinct advantages in terms of stability and ease of synthesis .
Properties
IUPAC Name |
2-azidoadamantane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-13-12-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMHNOXGUUDEPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-benzamido-2-[(E)-2-[(2-methoxy-2-oxoethyl)amino]ethenyl]-6-oxopyran-3-carboxylate](/img/structure/B3130213.png)
![2-(4-fluorophenoxy)-4-methoxy-N-[(methoxyimino)methyl]nicotinamide](/img/structure/B3130227.png)
![N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide](/img/structure/B3130233.png)
![2-[(E)-1-methoxy-3-(4-nitroanilino)prop-2-enylidene]propanedinitrile](/img/structure/B3130242.png)
![2-[3-(2-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile](/img/structure/B3130254.png)


![N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide](/img/structure/B3130271.png)
![4-(4-fluorophenoxy)-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3130284.png)




![1-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)methanamine](/img/structure/B3130325.png)
